REACTION_CXSMILES
|
[Cl:1][CH2:2][CH2:3][O:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[O:11][CH2:12][CH2:13][Cl:14].[CH2:15]([NH2:19])[CH2:16][CH2:17][CH3:18]>>[CH2:15]([NH:19][CH2:2][CH2:3][O:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[O:11][CH2:12][CH2:13][NH:19][CH2:15][CH2:16][CH2:17][CH3:18])[CH2:16][CH2:17][CH3:18].[Cl:1][CH2:2][CH2:3][O:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[O:11][CH2:12][CH2:13][Cl:14]
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Name
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|
Quantity
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0 (± 1) mol
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Type
|
reactant
|
Smiles
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ClCCOC1=C(C=CC=C1)OCCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
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reactant
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Smiles
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C(CCC)N
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
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product
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Smiles
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C(CCC)NCCOC1=C(C=CC=C1)OCCNCCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.0477 mol | |
AMOUNT: MASS | 14.7 g |
Name
|
|
Type
|
product
|
Smiles
|
ClCCOC1=C(C=CC=C1)OCCCl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.0477 mol | |
AMOUNT: MASS | 11.21 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |